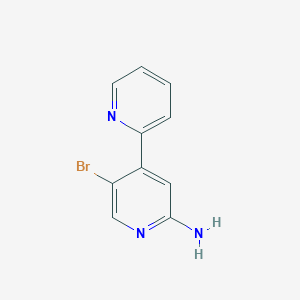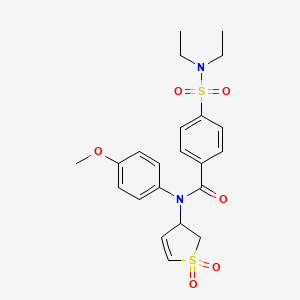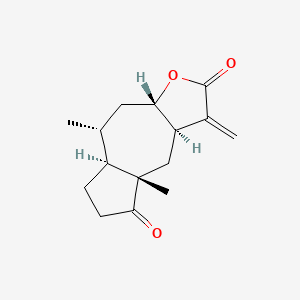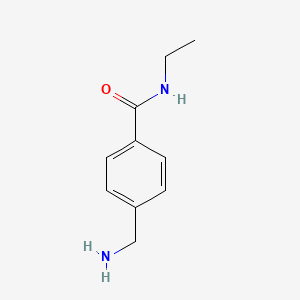
5-Bromo-4-pyridin-2-ylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-pyridin-2-ylpyridin-2-amine are not detailed in the search results, it’s known that pyridinesulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromo-4-pyridin-2-ylpyridin-2-amine is a key intermediate in the synthesis of various pyridine derivatives. Studies have demonstrated its utility in palladium-catalyzed Suzuki cross-coupling reactions, leading to novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. These derivatives have shown a range of biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some compounds exhibiting significant potency against specific bacterial strains (Gulraiz Ahmad et al., 2017).
Catalyzed Reactions
Another study focuses on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, highlighting the chemoselectivity of these reactions to produce aminated pyridine products. This showcases the compound's role in facilitating highly selective chemical transformations, essential for synthesizing targeted chemical entities (Jianguo Ji et al., 2003).
Regioselectivity in Chemical Reactions
The regioselective nature of reactions involving this compound has been a subject of investigation, demonstrating its importance in achieving specific structural modifications essential for the synthesis of targeted molecular frameworks. Such studies provide insights into the mechanistic aspects of chemical reactions involving this compound (A. Doulah et al., 2014).
Antimicrobial Activity
Research on derivatives synthesized from this compound has revealed antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents. This highlights the broader implications of synthesizing and studying such derivatives for applications in medicine and healthcare (Hacer Bayrak et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-(5-Bromopyrimidin-2-yl)morpholine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, suggesting that 5-bromo-4-pyridin-2-ylpyridin-2-amine may have a similar range of targets .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, suggesting that this compound may have a similar effect .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level, suggesting that this compound may have a similar range of effects .
Action Environment
Similar compounds have been known to be influenced by various environmental factors, suggesting that this compound may be similarly influenced .
Properties
IUPAC Name |
5-bromo-4-pyridin-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-14-10(12)5-7(8)9-3-1-2-4-13-9/h1-6H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBRKJVGKTGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)


![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)


![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)
![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)



![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)
